

# Chartarlactam A Natural Product Class: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The **Chartarlactam A** natural product class comprises a significant group of fungal meroterpenoids known as phenylspirodrimanes (PSDs).[1] These complex molecules are predominantly isolated from various strains of the fungus Stachybotrys chartarum, often found in marine and terrestrial environments. Structurally, Chartarlactams are characterized by a drimane-type sesquiterpene skeleton spiro-fused to a phenyl moiety via a furan ring. The class has garnered considerable interest within the scientific community due to the diverse and potent biological activities exhibited by its members, including anti-inflammatory, antihyperlipidemic, and cytotoxic effects. This guide provides a comprehensive overview of the **Chartarlactam A** class, with a focus on their biological activities, the signaling pathways they modulate, and detailed experimental protocols for their study.

## **Biological Activities and Quantitative Data**

Chartarlactams have demonstrated a range of biological activities, making them promising candidates for drug discovery and development. The primary activities investigated are their anti-inflammatory and antihyperlipidemic effects.

## **Anti-inflammatory Activity**







Several Chartarlactams exhibit potent anti-inflammatory properties. Their mechanism of action is often attributed to the modulation of key signaling pathways involved in the inflammatory response, such as the NF-kB and ROS signaling pathways. The anti-inflammatory activity is typically assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

Table 1: Anti-inflammatory Activity of Chartarlactams and Related Phenylspirodrimanes



Compound	Assay	Cell Line	IC50 (μM)	Cytotoxicity	Reference
Chartarlacta m U-X (Compound 10)	Nitric Oxide Inhibition	RAW 264.7	12.4	No detectable cytotoxicity at active concentration s	
Stachybochar tin A	Cytotoxicity	MDA-MB-231	15.2 ± 1.3	-	
Stachybochar tin A	Cytotoxicity	U-2OS	21.7 ± 2.1	-	
Stachybochar tin B	Cytotoxicity	MDA-MB-231	10.8 ± 1.1	-	
Stachybochar tin B	Cytotoxicity	U-2OS	18.5 ± 1.9	-	
Stachybochar tin C	Cytotoxicity	MDA-MB-231	8.5 ± 0.9	-	
Stachybochar tin C	Cytotoxicity	U-2OS	12.3 ± 1.2	-	
Stachybochar tin D	Cytotoxicity	MDA-MB-231	6.2 ± 0.7	-	
Stachybochar tin D	Cytotoxicity	U-2OS	9.8 ± 1.0	-	
Stachybochar tin G	Cytotoxicity	MDA-MB-231	4.5 ± 0.5	-	
Stachybochar tin G	Cytotoxicity	U-2OS	7.6 ± 0.8	-	

Note: Comprehensive quantitative data for the anti-inflammatory activity of Chartarlactams A-P was not available in the reviewed literature. The table includes data for related phenylspirodrimanes to illustrate the potential of this compound class.



#### **Antihyperlipidemic Activity**

Chartarlactams A-P have been specifically investigated for their ability to reduce lipid accumulation in liver cells, a key factor in conditions like non-alcoholic fatty liver disease (NAFLD). The human hepatoma cell line, HepG2, is a common in vitro model for these studies, where lipid accumulation is induced by treatment with oleic acid. The antihyperlipidemic effect is quantified by measuring the reduction in intracellular lipid droplets, often visualized by Oil Red O staining.

Table 2: Antihyperlipidemic and Cytotoxic Activity of Phenylspirodrimanes



Compound	Assay	Cell Line	Activity/IC50 (μΜ)	Reference
Chartarlactams A-P	Antihyperlipidemi c	HepG2	Showed activity (qualitative)	
Stachybotrysin A (1)	α-glucosidase inhibition	-	IC50 = 20.68	
Stachybotrysin A analogue (2)	Cytotoxicity	SF-268	IC50 = 22.73	
Stachybotrysin A analogue (2)	Cytotoxicity	MCF-7	IC50 = 15.45	
Stachybotrysin A analogue (2)	Cytotoxicity	HepG2	IC50 = 8.88	
Stachybotrysin A analogue (2)	Cytotoxicity	A549	IC50 = 12.31	
Phenylspirodrima ne (2)	Cytotoxicity	A549	IC50 < 0.1	
Phenylspirodrima ne (3)	Cytotoxicity	A549	IC50 < 0.1	_
Phenylspirodrima ne derivative (16)	Thrombin Inhibition	-	72% inhibition at 200 μM	_
Stachybotrychro mene A	Cytotoxicity	HepG2	IC50 = 73.7	_
Stachybotrychro mene B	Cytotoxicity	HepG2	IC50 = 28.2	

Note: While Chartarlactams A-P are reported to have antihyperlipidemic activity, specific quantitative data for each compound was not available in a consolidated format in the reviewed literature. The table includes available data for related phenylspirodrimanes.

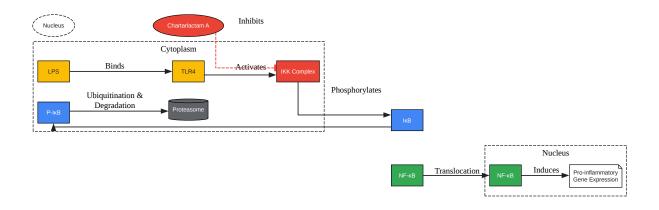
# **Signaling Pathways and Mechanisms of Action**



The biological effects of Chartarlactams are underpinned by their interaction with complex cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapeutics.

## **NF-kB Signaling Pathway**

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Chartarlactams have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.



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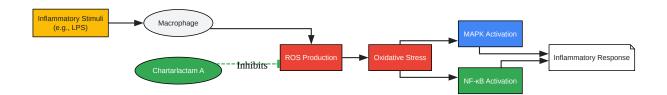
NF-κB Signaling Pathway Inhibition by **Chartarlactam A**.



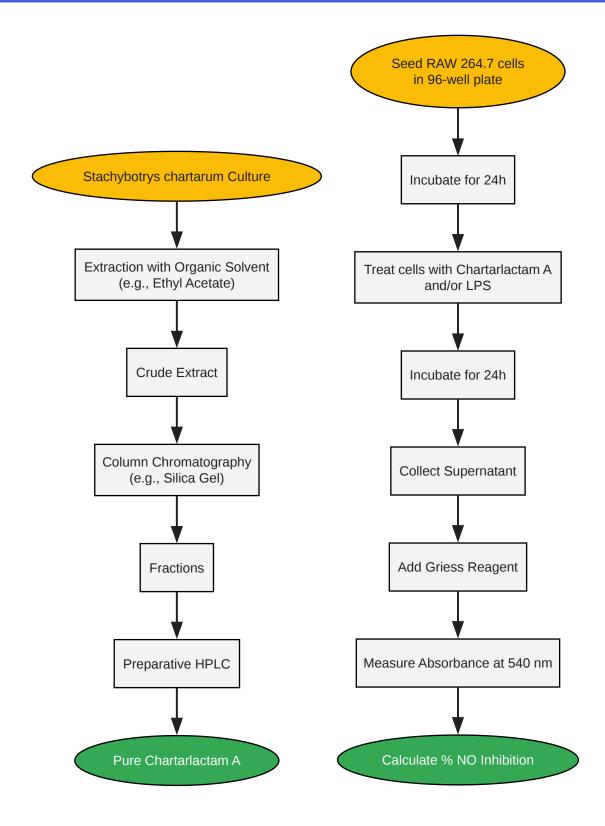
#### **ROS Signaling Pathway**

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that play a dual role as both deleterious and beneficial species. At low levels, ROS are important signaling molecules. However, overproduction of ROS can lead to oxidative stress and cellular damage, contributing to inflammation. Chartarlactams have been observed to suppress ROS generation, which may contribute to their anti-inflammatory effects by preventing the activation of pro-inflammatory signaling cascades.

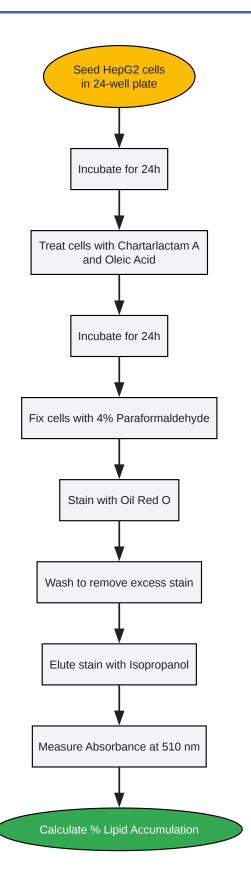












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#### References

- 1. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS PMC [pmc.ncbi.nlm.nih.gov]
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